molecular formula C22H19N5O5 B2383935 methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate CAS No. 1251601-45-2

methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate

Cat. No. B2383935
CAS RN: 1251601-45-2
M. Wt: 433.424
InChI Key: UTCSVOKJJPGWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C22H19N5O5 and its molecular weight is 433.424. The purity is usually 95%.
BenchChem offers high-quality methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Energetic Materials

Compounds with a [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine structure have been synthesized and used as energetic materials . They exhibit excellent insensitivity toward external stimuli and good detonation performance . This suggests that our compound, which shares a similar triazolo[4,3-a]pyrazin-2-yl structure, could potentially be used in the development of new energetic materials.

Antiviral Agents

Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral agents . Given the structural similarity, our compound could potentially be explored for its antiviral properties.

Antimicrobial Agents

In addition to their potential antiviral properties, [1,2,4]triazolo[4,3-a]quinoxaline derivatives have also been explored as potential antimicrobial agents . This suggests another possible application for our compound in the field of antimicrobial research.

Cancer Therapeutics

Some 1,2,4-triazole derivatives have shown selectivity against cancer cell lines . This suggests that our compound could potentially be used in the development of new cancer therapeutics.

Enzyme Inhibitors

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to exhibit various enzyme inhibitory activities . Given the structural similarities, our compound could potentially be explored for its enzyme inhibitory properties.

Antitubercular Agents

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have also been explored as potential antitubercular agents . This suggests another possible application for our compound in the field of antitubercular research.

properties

IUPAC Name

methyl 2-[[2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5/c1-14-7-3-6-10-17(14)32-20-19-25-27(22(30)26(19)12-11-23-20)13-18(28)24-16-9-5-4-8-15(16)21(29)31-2/h3-12H,13H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCSVOKJJPGWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate

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